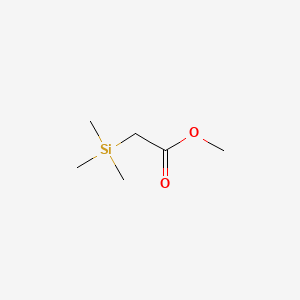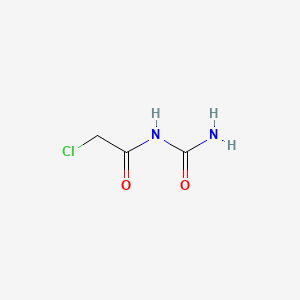
(2-chloro-acetyl)-urea
Overview
Description
(2-chloro-acetyl)-urea is an organic compound with the molecular formula C3H5ClN2O2. It is a derivative of urea, where one of the hydrogen atoms is replaced by a chloroacetyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-chloro-acetyl)-urea can be synthesized through the reaction of chloroacetyl chloride with urea. The reaction typically occurs in an aqueous medium, and the conditions must be carefully controlled to avoid side reactions. The general reaction is as follows:
ClCH2COCl+NH2CONH2→ClCH2CONHCONH2+HCl
Industrial Production Methods: Industrial production of chloroacetylurea involves the same basic reaction but on a larger scale. The process requires precise control of temperature and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-chloro-acetyl)-urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in chloroacetylurea can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water, chloroacetylurea can hydrolyze to form chloroacetic acid and urea.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in an alkaline medium.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the compound.
Condensation Reactions: Catalysts and controlled temperatures to drive the reaction forward.
Major Products Formed:
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: Chloroacetic acid and urea.
Condensation Reactions:
Scientific Research Applications
(2-chloro-acetyl)-urea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloroacetylurea involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Comparison with Similar Compounds
Chloroacetamide: Similar in structure but lacks the urea moiety.
Chloroacetic acid: Contains a carboxyl group instead of the urea group.
Chloroacetyl chloride: A precursor in the synthesis of chloroacetylurea.
Uniqueness: (2-chloro-acetyl)-urea is unique due to its combination of the chloroacetyl and urea functional groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-carbamoyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXTUDLFNOIGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197339 | |
| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-21-3 | |
| Record name | N-(Aminocarbonyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, chloroacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroacetyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of Chloroacetylurea derivatives, particularly in the context of plant growth regulation?
A1: Research suggests that the substituents on the pyrimidine ring of N'-(4,5,6-trisubstitutedpyrimidin-2-yl)-α-chloroacetylureas significantly influence their biological activity in plants. Specifically, compounds with a 4-hydroxypyrimidine substituent demonstrate excellent inhibitory activity, effectively stunting plant growth. [] Conversely, those with a 4-chloropyrimidine substituent exhibit a noticeable growth-promoting effect. [] This suggests that modifications at the 4-position of the pyrimidine ring are crucial for dictating the compound's effect on plant growth. Further investigation into the SAR of these compounds could lead to the development of more targeted and effective plant growth regulators.
Q2: What are the potential applications of Chloroacetylurea in organic synthesis?
A2: Chloroacetylurea serves as a versatile building block in organic synthesis. For example, it is a key starting material in the synthesis of phosphonium salts and ylides. [] These compounds, in turn, are crucial reagents in various reactions, including the Wittig reaction, which is widely employed to form carbon-carbon double bonds. This highlights the potential of Chloroacetylurea as a precursor for synthesizing valuable compounds with applications in diverse fields.
Q3: What analytical techniques are commonly used to characterize and study Chloroacetylurea derivatives?
A3: Researchers utilize a combination of spectroscopic and analytical techniques to confirm the structure and purity of newly synthesized Chloroacetylurea derivatives. Routine methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the hydrogen atoms' environment within the molecule, helping to elucidate its structure. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups present in the molecule based on their vibrational frequencies. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural information. [, ]
- Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound, confirming its chemical formula. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


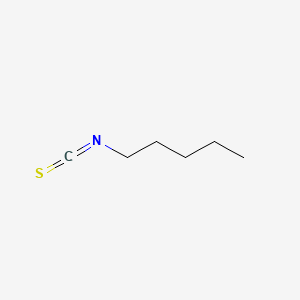

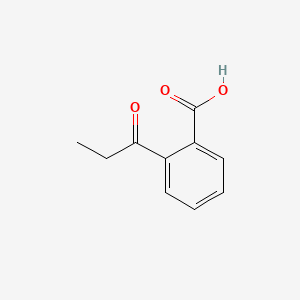

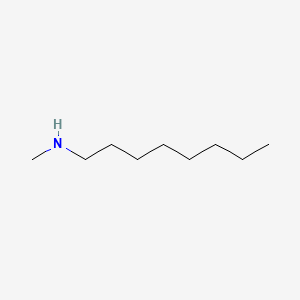
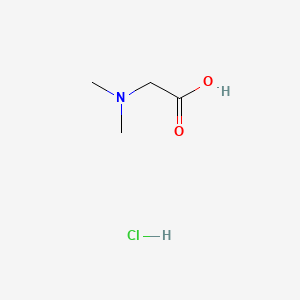
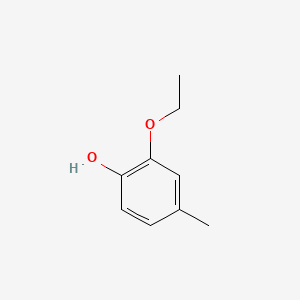
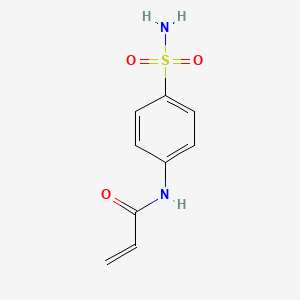
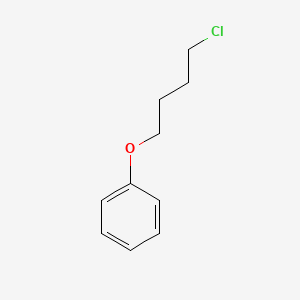
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)



